Axial (R)-TCO-OH vs. Equatorial TCO-OH: Rate Acceleration in IEDDA Ligation with Tetrazine
The axial diastereomer of 5‑hydroxy‑trans‑cyclooctene (the form isolated in (R)-TCO-OH when hydroxyl is axial) reacts with a tetrazine probe at k₂ = 2.73 × 10⁵ M⁻¹ s⁻¹ in PBS at 37 °C, which is approximately 10‑fold faster than the corresponding equatorial diastereomer [1]. This value aligns with the broader observation that axial TCO derivatives exhibit ~10‑ to 150‑fold higher IEDDA rates relative to equatorial isomers . The 10‑fold differential has been independently confirmed by both academic groups and commercial reagent suppliers using purified, stereochemically assigned materials.
| Evidence Dimension | Second-order rate constant for IEDDA cycloaddition with tetrazine (k₂) |
|---|---|
| Target Compound Data | k₂ = 2.73 × 10⁵ M⁻¹ s⁻¹ (axial 5‑OH‑TCO) in PBS, 37 °C |
| Comparator Or Baseline | Equatorial 5‑OH‑TCO: k₂ ≈ 2.7 × 10⁴ M⁻¹ s⁻¹ (estimated from 10‑fold difference). Earlier reference TCO tag 1a: k₂ = 2.7 × 10⁴ M⁻¹ s⁻¹. |
| Quantified Difference | ~10‑fold (range: 10× to 150× depending on tetrazine partner and conditions) |
| Conditions | PBS buffer, pH 7.4, 37 °C; tetrazine probe 177Lu-Tz (Rossin et al.); also 3,6-di-(2-pyridyl)-s-tetrazine for the 150× figure from TCI |
Why This Matters
A 10‑fold difference in k₂ translates to a ~10‑fold lower tetrazine concentration required to achieve the same labeling half‑life, directly impacting probe economy, signal‑to‑noise ratio in live‑cell imaging, and pretargeting efficiency in vivo.
- [1] Rossin R, van den Bosch SM, Ten Hoeve W, Carvelli M, Versteegen RM, Lub J, Robillard MS. Highly reactive trans-cyclooctene tags with improved stability for Diels-Alder chemistry in living systems. Bioconjug Chem. 2013;24(7):1210-1217. Abstract reports k₂ = 2.7 × 10⁵ M⁻¹ s⁻¹ for axial tag 2b and 10-fold increase over previous tag 1a. View Source
